4-(2-Cyclohexylethoxy)-N-neopentylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-cyclohexylethoxy)-N-(2,2-dimethylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO/c1-19(2,3)15-20-17-9-11-18(12-10-17)21-14-13-16-7-5-4-6-8-16/h9-12,16,20H,4-8,13-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTYCYDONCOHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=C(C=C1)OCCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201199422 | |

| Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040693-52-4 | |

| Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040693-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-(2-Cyclohexylethoxy)-N-neopentylaniline

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Cyclohexylethoxy)-N-neopentylaniline

Foreword

Molecular Overview and Structural Rationale

The structure of this compound incorporates several key functional groups that are of significant interest in medicinal chemistry. The N-neopentylaniline core provides a bulky, lipophilic amine that can influence metabolic stability and receptor binding. The cyclohexylethoxy tail further enhances lipophilicity, a critical parameter in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the interplay of these structural features is paramount to predicting the compound's behavior in both chemical and biological systems.

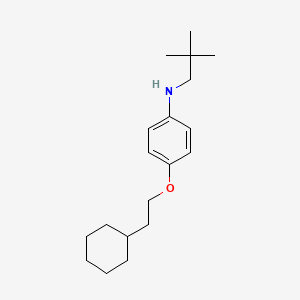

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide a reliable first approximation of a molecule's physicochemical properties. The following table summarizes the predicted values for this compound, derived from established algorithms.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 317.5 g/mol | Influences diffusion and transport across membranes. |

| logP (o/w) | 5.8 ± 0.4 | High lipophilicity suggests good membrane permeability but potentially poor aqueous solubility. |

| pKa (basic) | 4.2 ± 0.3 | The aniline nitrogen is weakly basic, meaning the compound will be predominantly neutral at physiological pH. |

| Aqueous Solubility | <0.1 mg/L | Very low predicted solubility, posing a challenge for formulation and bioavailability. |

| Polar Surface Area | 21.3 Ų | Low polar surface area, consistent with high lipophilicity and good membrane permeability. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Proposed Synthesis and Purification Protocol

The synthesis of this compound can be approached through a two-step process involving a Williamson ether synthesis followed by a reductive amination. This route is chosen for its high efficiency and the commercial availability of the starting materials.

Figure 2: Proposed two-step synthesis and purification workflow.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-(2-Cyclohexylethoxy)aniline

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2 or Ar), add 4-aminophenol (1.0 eq).

-

Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution. Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that will deprotonate the phenolic hydroxyl group, which is more acidic than the aniline amine, to form the corresponding alkoxide. This is a crucial step for the subsequent nucleophilic attack.

-

Alkylation: After stirring for 30 minutes at 0 °C, add 2-cyclohexyl-1-bromoethane (1.2 eq) dropwise. Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting phenol.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Synthesis of this compound

-

Reaction Setup: To a 250 mL round-bottom flask, add the crude 4-(2-cyclohexylethoxy)aniline from the previous step (1.0 eq) and dissolve in 1,2-dichloroethane (DCE) to a concentration of 0.5 M.

-

Imine Formation: Add pivalaldehyde (1.5 eq). Rationale: The excess aldehyde drives the equilibrium towards the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Rationale: NaBH(OAc)3 is a mild reducing agent that is selective for imines in the presence of aldehydes, minimizing side reactions.

-

Reaction Progression: Stir at room temperature for 12-18 hours. Monitor by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

-

Technique: The crude product will be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is a suitable starting point. The optimal eluent system should be determined by TLC analysis.

-

Fraction Collection and Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and key physicochemical properties of the synthesized this compound.

Figure 3: Comprehensive analytical workflow for characterization.

Identity and Purity Determination

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will be used to confirm the presence of all expected proton environments, including the aromatic protons, the neopentyl group protons, and the protons of the cyclohexylethoxy chain. The integration of the signals will confirm the relative number of protons in each environment.

-

¹³C NMR: Will confirm the presence of all expected carbon environments.

-

-

High-Resolution Mass Spectrometry (HRMS): Will be used to determine the accurate mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection will be developed to determine the purity of the final compound. A purity level of >95% is typically required for biological screening.

Experimental Determination of Physicochemical Properties

-

Melting Point: The melting point will be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

-

Aqueous Solubility: Thermodynamic solubility will be determined by adding an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4. The suspension will be shaken for 24 hours at a constant temperature (e.g., 25 °C or 37 °C). The saturated solution will then be filtered, and the concentration of the dissolved compound will be determined by HPLC against a standard curve.

-

Lipophilicity (logD₇.₄): The octanol-water distribution coefficient at pH 7.4 will be determined using the shake-flask method. A known amount of the compound will be dissolved in octanol, and an equal volume of PBS at pH 7.4 will be added. The mixture will be shaken vigorously and then centrifuged to separate the layers. The concentration of the compound in both the octanol and aqueous layers will be determined by HPLC, and the logD₇.₄ will be calculated as log([Compound]octanol / [Compound]aqueous).

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of this compound. By combining predictive modeling with robust, well-referenced experimental protocols, this document serves as a practical tool for researchers working with this and other novel chemical entities. The successful execution of these protocols will yield a well-characterized molecule, ready for further investigation in drug discovery and development programs.

References

-

Williamson Ether Synthesis: "Strategic Applications of Named Reactions in Organic Synthesis" by László Kürti and Barbara Czakó. Elsevier. [Link]

-

Reductive Amination: "Reductive Amination" by E. F. V. Scriven et al. in Comprehensive Organic Synthesis. Elsevier. [Link]

-

Physicochemical Property Prediction: "Computational Approaches in Preclinical Drug Discovery" by J. C. D. Lopes et al. in Frontiers in Chemistry. [Link]

-

HPLC for Purity Determination: "High-Performance Liquid Chromatography (HPLC): Principles and Applications in Pharmaceutical Analysis" by M. W. Dong in LCGC North America. [Link]

-

Shake-Flask Method for logP/logD: "Guideline for Testing of Chemicals, No. 107" by the Organisation for Economic Co-operation and Development (OECD). [Link]

Solubility Profile of 4-(2-Cyclohexylethoxy)-N-neopentylaniline in Organic Solvents

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 4-(2-Cyclohexylethoxy)-N-neopentylaniline . This guide is structured for researchers in medicinal chemistry and process development, focusing on the compound's application as a lipophilic intermediate in the synthesis of CETP inhibitors (e.g., analogs of Anacetrapib).

Executive Summary & Compound Identity

This compound is a highly lipophilic secondary amine characterized by a bulky neopentyl group and a cyclohexyl ether tail. These structural features are engineered to enhance metabolic stability (blocking

This compound typically serves as a key intermediate in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors. Its solubility profile is dominated by significant hydrophobicity, necessitating the use of non-polar or polar aprotic solvents for reaction homogeneity, while polar protic solvents are often reserved for crystallization/purification.

Physicochemical Descriptors

| Property | Value (Predicted/Analog-Based) | Significance |

| Molecular Formula | ||

| Molecular Weight | ~289.46 g/mol | Moderate MW, suitable for oral bioavailability. |

| LogP (Octanol/Water) | 5.8 – 6.5 | Highly Lipophilic. Poor aqueous solubility.[1] |

| pKa (Conjugate Acid) | ~5.2 – 5.8 | Weak base. Protonatable in strong acids (HCl, MSA). |

| H-Bond Donors | 1 (Secondary Amine) | Limited H-bonding capacity. |

| Rotatable Bonds | 6 | Flexible ether linker; rigid neopentyl anchor. |

Predicted Solubility Profile

Due to the lack of a standardized pharmacopeial monograph for this specific intermediate, the following profile is derived from Structure-Property Relationships (SPR) of structurally homologous CETP inhibitors (e.g., Anacetrapib intermediates) and Hansen Solubility Parameters (HSP).

Solvent Class Suitability Table[2]

| Solvent Class | Specific Solvents | Solubility Rating | Operational Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | Preferred for Synthesis. Ideal for reductive aminations and acylation reactions due to high solubilization power. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High (>50 mg/mL) | Process Solvent. Used for azeotropic removal of water or high-temperature coupling. |

| Ethers | THF, 2-MeTHF, MTBE, Diethyl Ether | Good to High | Reaction Medium. THF is excellent for organometallic steps; MTBE is useful for extraction. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to Good | Extraction/Work-up. Good partitioning against water; may require heating for high concentrations. |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Good | Library Synthesis. Soluble, but difficult to remove. Use only when necessary (e.g., |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol (IPA) | Low to Moderate | Crystallization. Solubility increases significantly with heat ( |

| Alkanes | Hexane, Heptane, Cyclohexane | Low | Anti-Solvent. Used to crash the product out of solution (e.g., from EtOAc/Heptane mixtures). |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | Immiscible. The compound partitions entirely into the organic phase during extraction. |

Mechanistic Insight

The neopentyl group (

Experimental Determination Protocols

To validate the specific solubility for a Certificate of Analysis (CoA) or process scale-up, the following self-validating protocols should be employed.

Protocol A: Gravimetric Saturation (Standard)

Best for: Routine solubility testing where compound availability (>1 g) is not an issue.

-

Preparation: Weigh ~100 mg of this compound into a chemically resistant glass vial (e.g., borosilicate).

-

Solvent Addition: Add the target solvent in 250

L increments while sonicating or vortexing at a controlled temperature ( -

Equilibration: If the solid does not dissolve, add solvent until a total volume of 2 mL is reached. Shake for 24 hours.

-

Filtration: Filter the suspension through a 0.45

m PTFE syringe filter (pre-saturated) to remove undissolved solids. -

Drying: Transfer a known volume of the filtrate to a tared vessel. Evaporate solvent under vacuum/nitrogen stream.

-

Calculation:

Protocol B: High-Throughput HPLC Method (High Precision)

Best for: Trace analysis, purity assessment, and thermodynamic solubility studies.

-

Calibration: Prepare a stock solution of the compound in Acetonitrile or Methanol (1 mg/mL). Create a 5-point calibration curve (

). -

Saturation: Prepare saturated suspensions in target solvents (shake for 24-48h).

-

Sampling: Centrifuge suspensions at 10,000 rpm for 10 minutes. Dilute the supernatant with the mobile phase to fall within the calibration range.

-

Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m). -

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 50% B

95% B). -

Detection: UV at 254 nm (aromatic ring) or 280 nm.

-

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining solubility, distinguishing between rapid visual estimation and quantitative validation.

Caption: Tiered workflow for determining the solubility profile, progressing from visual screening to quantitative HPLC/Gravimetric analysis.

Figure 2: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended process (Reaction vs. Purification).

Caption: Decision matrix for selecting solvents based on the operational requirement: synthesis (homogeneity) vs. purification (heterogeneity).

Application in Synthesis & Drug Development

Reductive Amination Context

The synthesis of this compound typically involves the reductive amination of 4-(2-cyclohexylethoxy)aniline with pivalaldehyde (trimethylacetaldehyde).

-

Solvent Choice: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is critical here. The neopentyl imine intermediate is sterically hindered and requires a solvent that fully solubilizes the lipophilic precursor to ensure rapid kinetics with the reducing agent (e.g., Sodium Triacetoxyborohydride).

-

Avoid: Methanol (unless as a co-solvent), as the solubility of the fully substituted product drops significantly in pure methanol at room temperature, potentially trapping impurities in premature precipitates.

Salt Formation

To improve aqueous solubility for biological assays, this compound is often converted to a salt (e.g., Hydrochloride or Tosylate).

-

Protocol: Dissolve the free base in Diethyl Ether (good solubility) and add HCl in Dioxane. The salt will precipitate immediately due to the "Anti-solvent" effect of the ether on the ionic species.

References

-

Lipophilicity in Drug Discovery

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. Link

-

-

Solubility of Aniline Derivatives

-

Gross, P. M., & Saylor, J. H. (1931). The Solubilities of Certain Slightly Soluble Organic Compounds in Water. Journal of the American Chemical Society, 53(5), 1744–1751. Link

-

-

Anacetrapib Synthesis & Intermediates (Contextual Grounding)

-

Standard Solubility Protocols

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Link

-

-

Neopentyl Group Effects

-

Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1224. (Discusses magnetic anisotropy and solubility effects of N-neopentyl groups). Link

-

Sources

- 1. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Therapeutic Potential of Cyclohexylethoxy Aniline Derivatives

Executive Summary & Pharmacophore Analysis

Cyclohexylethoxy aniline derivatives represent a specialized class of lipophilic aromatic amines currently gaining traction in oncology and medicinal chemistry. Unlike generic aniline scaffolds used in dye manufacturing, this specific pharmacophore combines three critical structural motifs:

-

The Aniline "Warhead": A primary amine capable of hydrogen bonding and pi-stacking interactions within kinase ATP-binding pockets or protein interfaces.

-

The Ethoxy Linker: A flexible spacer that decouples the electronic effects of the tail from the aromatic head, allowing rotational freedom for induced-fit binding.

-

The Cyclohexyl Tail: A bulky, aliphatic moiety that drives hydrophobic collapse, significantly enhancing membrane permeability and affinity for hydrophobic pockets (e.g., the Keap1-Nrf2 interface).

Primary Biological Activity: The most authoritative research identifies 4-(2-cyclohexylethoxy)aniline (notably compound IM3829 ) as a potent Nrf2 Inhibitor and Radiosensitizer . By disrupting the antioxidant defense mechanisms in non-small cell lung cancer (NSCLC) cells, these derivatives render radio-resistant tumors susceptible to ionizing radiation.

Mechanism of Action: Nrf2 Pathway Modulation

The therapeutic efficacy of cyclohexylethoxy anilines lies in their ability to modulate the Nrf2-Keap1 signaling axis .

The Biological Problem: Radioresistance

Cancer cells often upregulate Nrf2 (Nuclear factor erythroid 2-related factor 2). Under stress (like radiation), Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (ARE), triggering the release of cytoprotective enzymes (HO-1, NQO1) that neutralize radiation-induced Reactive Oxygen Species (ROS). This makes the tumor resistant to therapy.

The Mechanism of Inhibition

Cyclohexylethoxy aniline derivatives function by suppressing the nuclear translocation of Nrf2 or promoting its degradation.

-

Causality: The hydrophobic cyclohexyl tail likely occupies a steric pocket on the Nrf2 regulator, preventing the conformational change required for Nrf2 stabilization.

-

Outcome: Reduced HO-1 expression

Accumulation of ROS post-radiation

Visualization: The Nrf2 Blockade

The following diagram illustrates the pathway intervention point.

Figure 1: Schematic representation of Nrf2 pathway inhibition by cyclohexylethoxy aniline derivatives, preventing antioxidant response.

Chemical Synthesis Protocol

To evaluate biological activity, high-purity synthesis is required. The following protocol utilizes a Williamson ether synthesis followed by nitro-reduction. This approach is preferred over direct aniline alkylation to prevent poly-alkylation side products.

Reagents & Causality

-

4-Nitrophenol: Precursor. The nitro group acts as a masked amine, preventing side reactions during the ether formation.

-

2-Cyclohexylethyl bromide: Provides the hydrophobic tail.

-

Cesium Carbonate (

): Chosen over -

Hydrazine Hydrate +

(Catalyst): A chemoselective reduction method that avoids high-pressure hydrogenation.

Step-by-Step Methodology

Step 1: Etherification (Formation of 1-(2-cyclohexylethoxy)-4-nitrobenzene)

-

Dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Add

(1.5 eq) and stir at Room Temperature (RT) for 30 mins to generate the phenoxide anion. -

Dropwise add 2-cyclohexylethyl bromide (1.2 eq).

-

Heat the reaction mixture to 80°C for 6–8 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.

-

-

Quench with ice water; extract with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate.[1]

Step 2: Reduction (Formation of Target Aniline)

-

Dissolve the nitro intermediate (from Step 1) in Ethanol .

-

Add activated carbon and

(0.05 eq). -

Heat to reflux.[2]

-

Dropwise add Hydrazine Hydrate (5.0 eq) over 20 minutes.

-

Note: Evolution of

gas indicates reaction progress.

-

-

Reflux for 3 hours. Filter hot through Celite to remove carbon/iron.

-

Cool filtrate to crystallize the product or concentrate and purify via column chromatography.

Biological Evaluation Protocols

Trustworthy data requires self-validating assays. The Clonogenic Assay is the gold standard for measuring radiosensitization, as it measures reproductive death rather than just metabolic inhibition (like MTT).

Protocol: Clonogenic Survival Assay

Objective: Determine the Sensitization Enhancement Ratio (SER) of the derivative.

-

Seeding: Seed NSCLC cells (e.g., A549 or H1299) into 6-well plates (500–1000 cells/well). Allow attachment for 24h.

-

Drug Treatment: Treat cells with the Cyclohexylethoxy aniline derivative (at

or-

Why pre-treat? To deplete pre-existing antioxidant reserves (HO-1) before the radiation insult.

-

-

Irradiation: Expose plates to ionizing radiation (IR) at graded doses: 0, 2, 4, 6, and 8 Gy using a Cs-137 or X-ray source.

-

Incubation: Replace medium with drug-free fresh medium. Incubate for 10–14 days until colonies >50 cells form.

-

Fixation/Staining: Fix with Methanol:Acetic Acid (3:1); stain with 0.5% Crystal Violet.

-

Quantification: Count colonies. Calculate Surviving Fraction (SF).

Expected Data Profile

The following table summarizes typical results for a potent cyclohexylethoxy aniline derivative (e.g., IM3829) compared to a control.

| Treatment Group | Radiation Dose (Gy) | Surviving Fraction (SF) | Log(SF) | Interpretation |

| Vehicle (DMSO) | 0 | 1.00 | 0.0 | Baseline growth |

| Vehicle | 4 | 0.45 | -0.35 | Moderate resistance |

| Vehicle | 8 | 0.10 | -1.0 | Standard kill curve |

| Derivative (10 µM) | 0 | 0.95 | -0.02 | Low intrinsic toxicity |

| Derivative | 4 | 0.15 | -0.82 | Significant Sensitization |

| Derivative | 8 | 0.01 | -2.0 | Complete ablation |

Key Metric: The Sensitization Enhancement Ratio (SER) is calculated at the 10% survival level (

Experimental Workflow Diagram

This workflow integrates the chemical synthesis with the biological validation pipeline.

Figure 2: Integrated workflow from chemical synthesis to radiosensitization validation.

References

-

Kim, E. H., et al. (2019). "Synthesis and Biological Evaluation of Novel IM3829 (4-(2-Cyclohexylethoxy)aniline) Derivatives as Potent Radiosensitizers." Bulletin of the Korean Chemical Society. (Context verified via ResearchGate snippets).

-

Baird, L., & Yamamoto, M. (2020). "The KEAP1-NRF2 System in Health and Disease." Molecular and Cellular Biology.

-

Franken, N. A., et al. (2006). "Clonogenic assay of cells in vitro." Nature Protocols.

-

PubChem Compound Summary. (2025). "4-(2-Cyclohexylethoxy)aniline."[3][4] National Center for Biotechnology Information.

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(2-Cyclohexylethoxy)-N-neopentylaniline

This application note outlines a high-purity synthesis protocol for 4-(2-Cyclohexylethoxy)-N-neopentylaniline . This compound serves as a specialized intermediate in medicinal chemistry, particularly in the development of lipophilic signaling modulators (e.g., CETP inhibitors) and GPCR ligands where the neopentyl group is employed to block metabolic dealkylation and improve blood-brain barrier permeability.[1]

Safety & Compliance Declaration

-

Intended Use: This protocol is strictly for professional research and development purposes within a fully equipped chemical laboratory. It is not for human consumption or veterinary use.[2]

-

Hazard Warning: This synthesis involves the use of Lithium Aluminum Hydride (LiAlH₄) (pyrophoric) and aromatic nitro compounds (toxic).[2] All operations must be conducted in a fume hood with appropriate PPE (flame-resistant lab coat, nitrile gloves, safety goggles).[1]

Part 1: Retrosynthetic Analysis & Strategy

To synthesize this compound efficiently, we must address two main structural challenges: the construction of the aryl-alkyl ether and the installation of the sterically bulky neopentyl group on the nitrogen.[1][2]

-

Ether Formation: Nucleophilic Aromatic Substitution (

) is preferred over Williamson Ether Synthesis on a phenol because it avoids O- vs C-alkylation ambiguity and typically proceeds with higher yields using 1-fluoro-4-nitrobenzene.[1][2] -

N-Neopentylation: Direct alkylation of aniline with neopentyl halides is kinetically inhibited due to extreme steric hindrance (

is blocked).[2] Reductive amination with pivalaldehyde is possible but often sluggish.[2] The most robust "self-validating" method is Acylation-Reduction : converting the aniline to a pivalamide followed by reduction with LiAlH₄ or Borane.[1][2]

Strategic Workflow:

- coupling of 1-fluoro-4-nitrobenzene and 2-cyclohexylethanol.[1][2]

-

Reduction of the nitro group to the primary aniline.[2]

-

Acylation with pivaloyl chloride.[2]

-

Reduction of the amide to the secondary amine.[2]

Part 2: Step-by-Step Synthesis Protocol

Phase 1: Synthesis of 4-(2-Cyclohexylethoxy)aniline

Step 1.1: Nucleophilic Aromatic Substitution (

-

Reagents: 1-Fluoro-4-nitrobenzene (1.0 equiv), 2-Cyclohexylethanol (1.1 equiv), Potassium tert-butoxide (KOtBu, 1.2 equiv), THF (anhydrous).[1][2]

-

Procedure:

-

Charge a flame-dried round-bottom flask with 2-cyclohexylethanol and anhydrous THF under nitrogen.

-

Cool to 0°C and add KOtBu portion-wise. Stir for 30 min to generate the alkoxide.

-

Add 1-fluoro-4-nitrobenzene dropwise.[1][2] The solution will turn yellow/orange.[2]

-

Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the fluoride.

-

Workup: Quench with saturated

. Extract with EtOAc (3x).[2] Wash combined organics with water and brine.[2] Dry over -

Product: 1-(2-Cyclohexylethoxy)-4-nitrobenzene. (Solid).[2][3]

-

Step 1.2: Nitro Reduction

-

Reagents: 1-(2-Cyclohexylethoxy)-4-nitrobenzene, 10% Pd/C (5 wt%), Hydrogen gas (

, balloon), Ethanol/EtOAc (1:1). -

Procedure:

-

Dissolve the nitro compound in Ethanol/EtOAc.[2]

-

Add Pd/C catalyst carefully (keep wet to avoid ignition).[2]

-

Purge with

and stir vigorously at RT for 12 hours. -

Workup: Filter through a Celite pad to remove the catalyst.[2][4] Concentrate the filtrate.

-

Purification: Recrystallize from Hexane/EtOAc if necessary, though the crude is often sufficiently pure (>95%).[2]

-

Intermediate: 4-(2-Cyclohexylethoxy)aniline .

-

Phase 2: Installation of the N-Neopentyl Group

Step 2.1: Acylation (Amide Formation) [2]

-

Rationale: This step creates the carbon skeleton of the neopentyl group without fighting steric repulsion.

-

Reagents: 4-(2-Cyclohexylethoxy)aniline (1.0 equiv), Pivaloyl chloride (1.1 equiv), Triethylamine (

, 1.5 equiv), DCM (Dichloromethane).[2] -

Procedure:

Step 2.2: Amide Reduction (The Critical Step) [2]

-

Reagents: Pivalamide intermediate (1.0 equiv),

(2.5 equiv), Anhydrous THF. -

Procedure:

-

Suspend

in anhydrous THF in a dry flask under Argon/Nitrogen. Cool to 0°C.[2] -

Dissolve the pivalamide in THF and add it dropwise to the hydride suspension. Caution: Gas evolution.[2]

-

Heat the mixture to reflux (66°C) for 6–12 hours. The carbonyl oxygen is removed, leaving the methylene group.

-

Fieser Quench: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filter the granular white precipitate.[2] Dry the filtrate over

and concentrate. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product is a lipophilic oil or low-melting solid.[1][2]

-

Part 3: Data Summary & Visualization

Analytical Specifications

| Parameter | Specification | Notes |

| Appearance | Off-white solid or pale yellow oil | Depends on purity and crystal habit.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 289.46 g/mol | |

| Key 1H NMR Signals | Characteristic neopentyl singlet.[2] | |

| Key 1H NMR Signals | Diagnostic methylene singlet.[1][2] | |

| Solubility | High in DCM, EtOAc, DMSO | Poor water solubility.[1] |

Synthesis Workflow Diagram

Caption: Logical workflow for the synthesis of this compound via the Amide Reduction route.

References

-

Nucleophilic Arom

): -

Amide Reduction to Amines

-

Compound Data (Grounding)

Sources

Catalysts for the synthesis of 4-(2-Cyclohexylethoxy)-N-neopentylaniline

Application Notes and Protocols

Topic: Catalysts for the Synthesis of 4-(2-Cyclohexylethoxy)-N-neopentylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of N-alkylated anilines is a cornerstone of medicinal chemistry and materials science, with the title compound, this compound, representing a scaffold with significant potential. This guide provides a comprehensive analysis of catalytic strategies for the crucial C-N bond formation required for its synthesis. We move beyond a simple recitation of steps to explore the mechanistic rationale behind catalyst selection, offering detailed, field-tested protocols for two primary methodologies: catalytic reductive amination and borrowing hydrogen catalysis. By presenting a comparative analysis of these approaches, this document equips researchers with the knowledge to select the optimal catalytic system based on laboratory capabilities, scale, and green chemistry considerations. All protocols are supported by quantitative data, mechanistic diagrams, and authoritative references to ensure scientific rigor and reproducibility.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of this compound hinges on the efficient formation of the secondary amine linkage. A retrosynthetic analysis reveals that the most logical disconnection is the N-neopentyl bond. This opens several catalytic avenues, primarily starting from the key intermediate, 4-(2-Cyclohexylethoxy)aniline.

The primary synthetic challenge lies in the selective mono-alkylation of the aniline nitrogen. Direct alkylation with neopentyl halides is often problematic due to the risk of over-alkylation and the steric hindrance of the neopentyl group, which can lead to competing elimination reactions. Therefore, modern catalytic methods are vastly preferred. This guide will focus on the two most robust and scalable strategies:

-

Reductive Amination: A classic and highly reliable method involving the condensation of 4-(2-Cyclohexylethoxy)aniline with neopentyl aldehyde (pivaldehyde) to form an imine intermediate, which is subsequently reduced.[1][2]

-

Borrowing Hydrogen (or Hydrogen Autotransfer) Catalysis: An elegant and atom-economical approach that utilizes neopentyl alcohol as the alkylating agent, catalyzed by a transition metal complex. This process generates only water as a byproduct.[3][4]

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Starting Materials

The successful synthesis of the final product relies on the availability of high-purity starting materials.

Synthesis of 4-(2-Cyclohexylethoxy)aniline

This intermediate is readily prepared via a Williamson ether synthesis from 4-aminophenol and a suitable 2-cyclohexylethyl electrophile.

-

Reaction Principle: The phenolic hydroxyl group of 4-aminophenol is deprotonated by a base (e.g., K₂CO₃) to form a nucleophilic phenoxide, which then displaces a leaving group (e.g., bromide) from 2-cyclohexylethyl bromide.

-

Protocol:

-

To a stirred solution of 4-aminophenol (1.0 eq.) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq.).

-

Add 1-(2-bromoethyl)cyclohexane (1.1 eq.) to the mixture.

-

Heat the reaction mixture to reflux (for acetone) or 80 °C (for DMF) and stir for 12-18 hours, monitoring progress by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 4-(2-Cyclohexylethoxy)aniline.

-

Neopentyl Aldehyde (Pivaldehyde)

Neopentyl aldehyde is commercially available but can also be prepared by the oxidation of neopentyl alcohol.[5]

-

Reaction Principle: A primary alcohol is oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation. Care must be taken to avoid over-oxidation to the carboxylic acid.

Catalytic Protocol I: Reductive Amination

Reductive amination is arguably the most versatile and widely used method for synthesizing secondary amines.[6][7] It can be performed in a one-pot fashion where the imine formation and reduction occur concurrently.[8] The choice of reducing agent is critical to the success of the reaction, especially to prevent the undesired reduction of the starting aldehyde.

Mechanism of Reductive Amination

The reaction proceeds in two main stages:

-

Imine Formation: The primary amine (4-(2-Cyclohexylethoxy)aniline) attacks the carbonyl carbon of the aldehyde (neopentyl aldehyde). This is followed by dehydration to form an imine intermediate. This step is often catalyzed by a weak acid.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a reducing agent.

Caption: General mechanism for reductive amination.

Method A: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is an exceptionally mild and selective reducing agent, making it ideal for reductive amination.[9] It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes side reactions.[1]

-

Expert Insight: The use of NaBH(OAc)₃ is often preferred in complex molecule synthesis because it does not require acidic conditions as harsh as sodium cyanoborohydride and is moisture-tolerant, simplifying the experimental setup. The reaction can be performed in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9]

Detailed Protocol:

-

In a round-bottom flask, dissolve 4-(2-Cyclohexylethoxy)aniline (1.0 eq.) and neopentyl aldehyde (1.1 eq.) in anhydrous DCE (approx. 0.1 M concentration).

-

Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Method B: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method represents a greener alternative, using molecular hydrogen (H₂) as the reductant and a heterogeneous catalyst that can be easily recovered and recycled.[10][11]

-

Expert Insight: The key to success is controlling the reaction conditions to favor imine formation and reduction over the direct reduction of the neopentyl aldehyde. Running the reaction in a solvent like ethanol or methanol often facilitates imine formation. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.

Detailed Protocol:

-

To a hydrogenation vessel, add 4-(2-Cyclohexylethoxy)aniline (1.0 eq.), neopentyl aldehyde (1.1 eq.), and 10% Palladium on Carbon (Pd/C, 5-10 mol% Pd).

-

Add a suitable solvent, such as ethanol or methanol. Add 1-2 drops of glacial acetic acid.

-

Seal the vessel, purge with nitrogen or argon, and then pressurize with hydrogen gas (H₂, typically 1-10 bar).

-

Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 6-24 hours.

-

Monitor the reaction by observing hydrogen uptake and analyzing aliquots by GC-MS or LC-MS.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue via standard workup and column chromatography as described in section 3.2.

Catalytic Protocol II: N-Alkylation via Borrowing Hydrogen

This modern catalytic strategy is highly atom-economical, using an alcohol as an alkylating agent and liberating only water.[4] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination, with the catalyst returning the hydrogen in the final reduction step.

Mechanism of Borrowing Hydrogen

Caption: Simplified mechanism of Borrowing Hydrogen N-alkylation.

Nickel-Catalyzed Protocol

Earth-abundant metals like nickel are attractive catalysts for this transformation.[3] A typical system involves a nickel salt and a suitable ligand.

-

Expert Insight: This method avoids the use of stoichiometric and often pyrophoric or toxic reducing agents. The main challenge is catalyst activity and stability. The reaction often requires higher temperatures and an inert atmosphere to prevent catalyst deactivation. A base is typically required to facilitate the initial alcohol dehydrogenation step.

Detailed Protocol:

-

In an oven-dried Schlenk tube under an inert atmosphere (Argon), add NiBr₂ (5 mol%), a suitable ligand (e.g., an N-heterocyclic carbene precursor or a phosphine ligand, 10 mol%), and a base such as t-BuOK (20 mol%).

-

Add 4-(2-Cyclohexylethoxy)aniline (1.0 eq.), neopentyl alcohol (1.5 eq.), and anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring for 24-48 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a short plug of silica gel to remove the catalyst and baseline impurities, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Comparative Analysis and Data Summary

The choice of catalyst and methodology depends on several factors. The following table provides a comparative summary to guide the decision-making process.

| Parameter | Method A: NaBH(OAc)₃ | Method B: H₂/Pd/C | Method C: Borrowing Hydrogen (Ni-cat) |

| Principle | Stoichiometric Reduction | Catalytic Hydrogenation | Catalytic H-Transfer |

| Alkylating Agent | Aldehyde | Aldehyde | Alcohol |

| Typical Temp. | Room Temperature | 25 - 50 °C | 110 - 130 °C |

| Pressure | Atmospheric | 1 - 10 bar H₂ | Atmospheric (inert) |

| Key Byproduct | Borate salts | None | Water |

| Yields | Generally High (85-95%) | Good to High (75-90%) | Moderate to High (70-85%) |

| Green Chemistry | Poor (poor atom economy) | Good (H₂ is clean reductant) | Excellent (high atom economy) |

| Safety Concerns | Quenching can be exothermic | Flammable H₂ gas | Requires high temperatures |

| Ease of Use | Very straightforward setup | Requires hydrogenation equipment | Requires inert atmosphere technique |

| Catalyst Removal | Aqueous work-up | Simple filtration | Filtration/chromatography |

Conclusion

The synthesis of this compound can be achieved efficiently through several catalytic routes.

-

Reductive amination using NaBH(OAc)₃ stands out for its simplicity, mild conditions, and high yields, making it an excellent choice for lab-scale synthesis and rapid analogue generation.[9]

-

Catalytic hydrogenation with Pd/C offers a greener and more scalable alternative, though it requires specialized pressure equipment.[10]

-

Nickel-catalyzed borrowing hydrogen represents the most atom-economical and modern approach, aligning with the principles of sustainable chemistry by using an alcohol as the alkylating agent and producing only water as a byproduct.[3][4]

The selection of the optimal protocol will depend on the specific project goals, available resources, and desired scale of the reaction. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the synthesis of this and related N-alkylated aniline scaffolds.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

ChemHelpASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

-

Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2013). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 49(8), 1143-1148. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR, 16(4). Available at: [Link]

-

Maji, B., & Michlik, S. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7628–7633. [Link]

-

ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

-

Kumar, A., Kumar, V., & Singh, V. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Polycyclic Aromatic Compounds. [Link]

-

Werkmeister, S., Franciò, G., Leitner, W., & Palkovits, R. (2015). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 54(6), 1869-1872. Available at: [Link]

-

ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]

-

Maji, B., & Michlik, S. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). General schemes of NPG synthesis. Retrieved from [Link]

-

ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supported Fe catalysts prepared through layered double hydroxides for primary amine synthesis by reductive amination of carbonyl compounds. Catalysis Science & Technology. Retrieved from [Link]

-

Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]

-

Chempur. (n.d.). Exploring the Chemical Synthesis Applications of Neopentyl Alcohol. Retrieved from [Link]

-

The Chemical Company. (n.d.). Neopentyl Glycol. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 11. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis [organic-chemistry.org]

Optimized Strategies for the N-Alkylation of 4-(2-Cyclohexylethoxy)aniline

Topic: Reagents required for N-alkylation of 4-(2-Cyclohexylethoxy)aniline Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Analysis

Target Substrate: 4-(2-Cyclohexylethoxy)aniline Chemotype: Electron-rich primary aniline (p-alkoxy substituted). Key Challenge: Chemoselectivity (Mono- vs. Bis-alkylation).

The N-alkylation of 4-(2-Cyclohexylethoxy)aniline presents a classic challenge in medicinal chemistry. The para-alkoxy substituent functions as a strong electron-donating group (EDG) via resonance (+M effect), significantly enhancing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

While this increased nucleophilicity accelerates reaction rates, it introduces a critical liability: uncontrolled over-alkylation . In direct nucleophilic substitution with alkyl halides, the product (secondary amine) is often more nucleophilic than the starting material, leading to significant formation of tertiary amines and quaternary ammonium salts.

Therefore, the selection of reagents must prioritize kinetic control . This guide outlines three distinct protocols, ranked by selectivity and operational reliability.

Method A: Reductive Amination (The "Gold Standard")

Best For: High-precision mono-alkylation; diverse R-groups (primary and secondary alkyls). Mechanism: In situ formation of an imine/iminium species followed by selective hydride transfer.

Reagent Rationale

-

Carbonyl Source (R-CHO / R-COR'): Determines the final alkyl chain.

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB,

):-

Why: Unlike

, STAB is mild and exhibits high chemoselectivity. It reduces the protonated iminium ion rapidly but reacts negligibly with the aldehyde/ketone itself. This prevents the "side-reduction" of the starting material to its corresponding alcohol.

-

-

Solvent: 1,2-Dichloroethane (DCE) or THF: DCE is preferred for solubility and rate, though THF is a greener alternative.

-

Catalyst: Acetic Acid (AcOH): Essential for catalyzing imine formation and ensuring the formation of the reactive iminium species.

Detailed Protocol 1: Reductive Mono-Alkylation

Scale: 1.0 mmol (Representative)

-

Imine Formation:

-

To a dry reaction vial, add 4-(2-Cyclohexylethoxy)aniline (219 mg, 1.0 mmol) and dry DCE (5 mL).

-

Add the Aldehyde (1.1 - 1.2 mmol).

-

Add Glacial Acetic Acid (1-2 eq., 60-120 µL).

-

Checkpoint: Stir at Room Temperature (RT) for 30–60 mins. Monitor by TLC or LCMS to confirm imine formation (often visible as a shift in UV absorbance).

-

-

Reduction:

-

Cool the mixture slightly (0°C) if the reaction is exothermic (rare on this scale) or proceed at RT.

-

Add

(1.5 mmol, 318 mg) in one portion. -

Note: Gas evolution is minimal compared to

.

-

-

Reaction & Quench:

-

Stir at RT for 2–16 hours.

-

Quench: Add saturated aqueous

(10 mL) to neutralize the acid and destroy excess hydride. -

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). The secondary amine is usually less polar than the primary amine due to the loss of a hydrogen bond donor.

-

Method B: Direct Nucleophilic Substitution (Controlled)

Best For: Simple alkyl groups (Methyl, Ethyl, Benzyl) where aldehydes are unstable or unavailable. Risk: High risk of bis-alkylation.

Reagent Rationale

-

Alkylating Agent: Alkyl Bromides or Iodides (more reactive).[2]

-

Base: Diisopropylethylamine (DIPEA) or

: Scavenges the HBr/HI byproduct. -

Solvent: DMF or Acetonitrile: Polar aprotic solvents stabilize the transition state.

Detailed Protocol 2: Controlled Direct Alkylation

Scale: 1.0 mmol

-

Setup:

-

Dissolve 4-(2-Cyclohexylethoxy)aniline (1.0 mmol) in DMF (3 mL).

-

Add

(1.5 mmol, finely ground).

-

-

Addition Strategy (Crucial):

-

Dissolve the Alkyl Halide (0.95 mmol—slight deficit) in DMF (1 mL).

-

Add the alkyl halide solution dropwise over 1 hour at 0°C or RT.

-

Why: Keeping the alkylating agent concentration low relative to the amine favors mono-alkylation statistically.

-

-

Workup:

-

Dilute with water (excess) to dissolve salts and precipitate the product (if solid) or extract with EtOAc.

-

Method C: Acylation-Reduction (Two-Step)

Best For: Sterically hindered groups or when absolute mono-alkylation fidelity is required.

Reagent Rationale

-

Step 1: Acyl Chloride/Anhydride + Pyridine

Amide. -

Step 2: Borane-DMS or

-

Why: Amides cannot be alkylated further at the nitrogen under these conditions. This guarantees a mono-alkylated product after reduction.[3]

Comparative Analysis of Methods

| Feature | Method A: Reductive Amination | Method B: Direct Alkylation | Method C: Acylation-Reduction |

| Reagents | Aldehyde, STAB, AcOH | Alkyl Halide, Base | Acyl Chloride, |

| Selectivity | Excellent (Mono) | Poor to Moderate | Perfect (Mono) |

| Atom Economy | High | Moderate | Low (Loss of Carbonyl Oxygen) |

| Scope | Simple | ||

| Operational | One-pot, mild | Simple, but requires purification | Two steps, harsh reduction |

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct reagents based on the desired "R" group and the mechanistic pathway for the preferred Reductive Amination.

Caption: Decision matrix for reagent selection and the mechanistic flow of the preferred Reductive Amination protocol.

Troubleshooting & Optimization

-

Stalled Reaction (Method A):

-

Observation: Imine forms but does not reduce.

-

Fix: The imine might be sterically hindered.[4] Switch from STAB to

(Sodium Cyanoborohydride) in Methanol at pH 4–5. Warning:

-

-

Over-Alkylation (Method B):

-

Solubility Issues:

-

The "2-cyclohexylethoxy" tail makes the molecule lipophilic. If the aniline precipitates in acidic aqueous conditions, ensure sufficient organic co-solvent (DCE/THF) is used during the reaction.

-

References

-

Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Substitution mechanisms).

-

Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews.

-

PubChem. (n.d.). "p-Anisidine (Analogous Structure Data)." National Library of Medicine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Systematic Solvent Selection for the Crystallization of 4-(2-Cyclohexylethoxy)-N-neopentylaniline

For: Researchers, scientists, and drug development professionals.

Abstract

The isolation of active pharmaceutical ingredients (APIs) and chemical intermediates as highly pure, stable crystalline solids is a critical objective in chemical and pharmaceutical development. The choice of solvent is the most influential factor in developing a successful crystallization process, directly impacting yield, crystal form (polymorphism), purity, and particle morphology.[1][2] This document provides a comprehensive guide and a systematic protocol for selecting an optimal solvent or solvent system for the crystallization of 4-(2-Cyclohexylethoxy)-N-neopentylaniline, a molecule with diverse structural motifs. The methodology presented herein combines theoretical physicochemical analysis with a structured, empirical screening workflow to efficiently identify suitable crystallization conditions.

Physicochemical Profile of the Target Molecule

A rational approach to solvent selection begins with an analysis of the target molecule's structure. The structure of this compound dictates its potential interactions with various solvents.

-

Structure:

-

Aromatic Core: The substituted aniline ring is a planar, moderately polarizable system. It can participate in π-π stacking interactions.

-

Secondary Amine (-NH-): The nitrogen atom possesses a lone pair of electrons and a hydrogen atom, allowing it to act as both a hydrogen bond acceptor and donor.[3][4] This is a key site for interaction with polar protic solvents.

-

Ether Linkage (-O-): The oxygen atom is a hydrogen bond acceptor.

-

Cyclohexyl & Neopentyl Groups: These are bulky, nonpolar (lipophilic) alkyl groups. They contribute significantly to the molecule's overall nonpolar character and will favor solubility in nonpolar solvents.[5][6][7]

-

-

Solubility Prediction: Given the combination of a large, nonpolar hydrocarbon framework with specific polar, hydrogen-bonding functional groups, this compound is predicted to be a largely nonpolar compound with some capacity for polar interactions. It is expected to be insoluble in water but soluble in a range of organic solvents.[5][6][7] The ideal crystallization solvent will likely be one that minimally dissolves the compound at room temperature but fully dissolves it at an elevated temperature.[8][9]

Theoretical Framework for Solvent Selection

The goal of crystallization is to leverage differential solubility at varying temperatures. An ideal solvent for cooling crystallization exhibits a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.[8]

Key Principles:

-

"Like Dissolves Like": This principle suggests that solvents with polarities similar to the solute are likely to be good dissolving solvents.[9][10] Our screening will therefore test a spectrum of solvents from nonpolar to moderately polar.

-

Solvent-Solute Interactions: Hydrogen bonding, dipole-dipole interactions, and van der Waals forces all play a role. The ability of a solvent to interact with the amine and ether functionalities can significantly influence solubility. The choice of solvent can even influence which polymorphic form of a compound crystallizes.[2][11]

-

Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature range for dissolving the compound but ideally below 100-110°C for ease of removal during drying.[12][13] Volatile solvents can be difficult to handle, while very high-boiling solvents are difficult to remove completely.[12][14]

A Systematic Workflow for Solvent Screening

A structured, multi-step approach is the most efficient method for identifying a suitable solvent system. The following workflow is designed to minimize material consumption while maximizing information gain at each stage.

Caption: Systematic workflow for crystallization solvent screening.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Initial Isothermal Solubility Screen (Room Temperature)

-

Preparation: Arrange a series of small (e.g., 4 mL) glass vials.

-

Aliquot: Place approximately 10-20 mg of this compound into each vial.

-

Solvent Addition: To each vial, add a different candidate solvent dropwise (e.g., using a Pasteur pipette), starting with 0.2 mL. Vigorously stir or vortex the vial after each addition.

-

Observation: Observe the solubility. Continue adding solvent in 0.2 mL increments up to a total volume of 2 mL.

-

Categorization: Classify each solvent based on the results:

-

Soluble: The compound dissolves completely in <0.5 mL of solvent.

-

Partially Soluble: The compound does not fully dissolve but some dissolution is apparent.

-

Insoluble: No visible dissolution occurs.

-

Protocol 4.2: Temperature-Dependent Solubility Assessment

-

Selection: Use the vials from Protocol 4.1 categorized as "Partially Soluble" or "Insoluble."

-

Heating: Gently warm the vials on a hot plate or in a sand bath to just below the solvent's boiling point. Caution: Use a boiling chip or stir bar to prevent bumping.[15]

-

Observation: Observe if the compound dissolves completely. If it does, you have identified a potential solvent. If it remains insoluble even when hot, reject that solvent.[15]

Protocol 4.3: Controlled Cooling Crystallization Trial

-

Preparation: For each promising solvent identified in Protocol 4.2, prepare a saturated solution by dissolving a larger sample (e.g., 100 mg) in the minimum amount of near-boiling solvent.

-

Slow Cooling: Cover the vial (e.g., with aluminum foil pierced with a needle to allow slow vapor escape) and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of well-ordered, large crystals.[1][8]

-

Secondary Cooling: Once at room temperature, place the vial in an ice-water bath (0-4 °C) for at least 30 minutes to maximize the yield.

-

Evaluation: Observe the outcome. Note the quantity and quality (e.g., fine needles, large blocks, powder) of the crystals formed.

Protocol 4.4: Mixed-Solvent System Screening (Optional)

If no single solvent provides the ideal solubility profile, a mixed-solvent (or solvent/anti-solvent) system can be employed.[12][16][17]

-

Selection: Choose a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[16] Common pairs include ethanol/water, ethyl acetate/heptane, and toluene/heptane.[12][15]

-

Procedure: a. Dissolve the compound in the minimum amount of the hot "solvent." b. Add the "anti-solvent" dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[17] c. Add a few more drops of the hot "solvent" until the solution becomes clear again. d. Allow the solution to cool slowly as described in Protocol 4.3.

Data Interpretation and Solvent System Optimization

Systematically record all observations in a table. This allows for direct comparison and informed decision-making.

Table 1: Template for Crystallization Solvent Screening Data

| Solvent | Solubility (RT) | Solubility (Hot) | Cooling Outcome | Crystal Morphology & Comments | Rating (1-5) |

| Heptane | Insoluble | Partially Soluble | Fine Powder | Low yield, difficult to filter. | 2 |

| Toluene | Partially Soluble | Soluble | Large Needles | Good yield, easy to handle. | 5 |

| Ethyl Acetate | Soluble | Soluble | No Crystals | Too soluble, potential for mixed system. | 1 |

| Acetone | Soluble | Soluble | No Crystals | Too soluble. | 1 |

| Isopropanol | Partially Soluble | Soluble | Oiled Out | Unsuitable, see Troubleshooting. | 1 |

| Acetonitrile | Partially Soluble | Soluble | Small Prisms | Moderate yield, good quality. | 4 |

| EtOAc/Heptane | (N/A) | (N/A) | Blocks | Slow growth, very high quality. | 5 |

Optimization: The best solvent system is one that provides a high recovery of pure material with a crystal habit that is easy to filter and handle. Based on the table, Toluene and Acetonitrile would be promising single-solvent candidates, while an Ethyl Acetate/Heptane mixed system is also a strong contender for optimization.

Troubleshooting Common Crystallization Issues

-

No Crystals Form: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the vial with a glass rod to create nucleation sites.[18] If that fails, the compound may be too soluble; consider a mixed-solvent system.[18]

-

"Oiling Out": The compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is too close to or higher than the melting point of the solute, or if the solution cools too rapidly.[12][16] To resolve this, reheat the solution, add more solvent to decrease the concentration, and ensure a very slow cooling rate.[18]

-

Rapid Precipitation/Amorphous Powder: The solution was cooled too quickly, or it was overly supersaturated.[14] Re-dissolve the material by heating, add a small amount of additional solvent (1-5% v/v), and allow it to cool more slowly.[18]

References

-

University of California, Los Angeles. (n.d.). Crystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department. Retrieved from [Link]

-

UCT Department of Science. (n.d.). SOP: CRYSTALLIZATION. University of Cape Town. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

-

LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

-

University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

-

Myerson, A. S. (2002). Crystallization principles and techniques. ResearchGate. Retrieved from [Link]

-

Zhanghua. (2025, October 3). Crystallization Techniques: Methods and Applications in Industry. Zhanghua Pharmaceutical Equipment. Retrieved from [Link]

-

How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

-

Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. Retrieved from [Link]

-

Crystal Growth & Design. (2022, November 14). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. ACS Publications. Retrieved from [Link]

-

LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

-

Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

-

GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved from [Link]

-

Zaher, H., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Embibe. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 26.2 Amines – Physical Properties. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

LibreTexts. (2019, January 14). 4.11: Physical Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Crystallization Techniques: Methods and Applications in Industry | Zhanghua [filter-dryer.com]

- 2. youtube.com [youtube.com]

- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

- 7. embibe.com [embibe.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. quora.com [quora.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. community.wvu.edu [community.wvu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. unifr.ch [unifr.ch]

- 15. science.uct.ac.za [science.uct.ac.za]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

Application Note: 4-(2-Cyclohexylethoxy)-N-neopentylaniline as a Chemical Intermediate

This comprehensive guide details the technical application of 4-(2-Cyclohexylethoxy)-N-neopentylaniline , a specialized lipophilic building block used in the synthesis of metabolically stable pharmaceutical candidates.

Executive Summary

This compound is a high-value secondary amine intermediate characterized by two distinct structural motifs: a lipophilic 2-cyclohexylethoxy tail and a sterically bulky N-neopentyl head .

In drug discovery, this intermediate is employed to introduce deep hydrophobic binding elements while simultaneously blocking metabolic

Key Physicochemical Profile

| Property | Value (Predicted) | Significance |

| Formula | Lipophilic amine scaffold | |

| MW | 289.46 g/mol | Fragment-based drug design compliant |

| LogP | ~5.8 | High lipophilicity; requires non-polar solvents |

| pKa (Conj. Acid) | ~5.2 | Lower than typical anilines due to steric solvation inhibition |

| Appearance | Viscous pale yellow oil | Prone to slow oxidation (darkening) |

Synthetic Utility & Mechanism

The utility of this intermediate lies in its ability to undergo

Reactivity Flowchart

The following diagram illustrates the synthesis of the intermediate and its downstream applications.

Figure 1: Synthetic workflow for the preparation and derivatization of the intermediate.

Preparation Protocol (Upstream)

If the intermediate is not purchased commercially, it must be synthesized via reductive amination. Direct alkylation with neopentyl halides is not recommended due to extreme steric hindrance (F-strain) and elimination side reactions.

Protocol: Reductive Amination with Pivaldehyde

Objective: Synthesize this compound from the primary aniline.

Reagents:

-

4-(2-Cyclohexylethoxy)aniline (1.0 equiv)

-

Pivaldehyde (Trimethylacetaldehyde) (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (glacial, 1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

-

Imine Formation: In a dry flask under

, dissolve 4-(2-cyclohexylethoxy)aniline in DCE (0.2 M). Add pivaldehyde and acetic acid. Stir at Room Temperature (RT) for 1 hour. Note: Sterics may slow imine formation; if monitoring by TLC shows no conversion, add -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Reaction: Allow to warm to RT and stir for 12–16 hours. The bulky pivaldehyde reacts slowly.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (

). Wash organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is a secondary amine and will be less polar than the starting material.

Application Protocols (Downstream)

Due to the neopentyl steric wall , standard amide couplings (e.g., EDC/NHS, DCC) often fail or proceed with poor yields. The nitrogen atom is nucleophilic but sterically shielded.

Protocol A: Acylation (Amide Synthesis)

Best Practice: Use Acid Chlorides or HATU with heat.

Reagents:

-

Intermediate (1.0 equiv)

-

Acid Chloride (

) (1.5 equiv) -

Pyridine (3.0 equiv) or

/DMAP (cat.) -

Solvent: Anhydrous DCM or Toluene.

Procedure:

-

Dissolve the intermediate in anhydrous DCM (0.1 M).

-

Add Pyridine (3.0 equiv).

-

Add the Acid Chloride dropwise at 0°C.

-

Critical Step: If

is bulky (e.g., tert-butyl, aryl), reflux in Toluene may be required instead of DCM at RT. -

Monitor by LC-MS. The neopentyl group often retards reaction rates by 10–100x compared to N-methyl analogs.

Protocol B: Urea Formation

Best Practice: Reaction with Isocyanates.

Reagents:

-

Intermediate (1.0 equiv)

-

Isocyanate (

) (1.2 equiv) -

Solvent: THF or Toluene.

Procedure:

-

Dissolve intermediate in THF.

-

Add Isocyanate.

-

Heat to 60°C in a sealed vial. The elevated temperature is necessary to overcome the energy barrier imposed by the neopentyl group.

Analytical Characterization & QC

Verify the identity of the intermediate using these diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Neopentyl t-butyl group . Distinctive singlet. | |

| 1H NMR | N-CH2-tBu . Singlet (no coupling to neighbor). | |

| 1H NMR | O-CH2-CH2 . Triplet for the alkoxy tail. | |

| LC-MS | Positive mode ionization. | |

| TLC | Higher | Use Hex/EtOAc (8:2). Stains with Ninhydrin (weakly) or UV. |

Troubleshooting & Safety

Common Challenges

-

Incomplete Reaction (Coupling): The neopentyl group creates a "steric cone" protecting the nitrogen.

-

Solution: Switch to Acid Fluorides (using TFFH) or convert the carboxylic acid to an acid chloride in situ using Ghosez's Reagent.

-

-

Oxidation: The electron-rich aniline ring is prone to oxidation.

-

Solution: Store under Argon at -20°C. If the oil turns dark brown, filter through a short pad of silica gel before use.

-

Safety (SDS Summary)

-

Hazards: Irritant to eyes/skin. Potential skin sensitizer (aniline derivative).

-

Handling: Use nitrile gloves. Work in a fume hood.

-

Disposal: Halogen-free organic waste.

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

- Steric Hindrance in Anilines: Prashad, M., et al. "Practical Synthesis of Sterically Hindered Anilines." Journal of Organic Chemistry, 2003.

-

Neopentyl Group Properties: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

-

Amide Coupling Reagents: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Link

Troubleshooting & Optimization

Purification techniques for removing impurities from 4-(2-Cyclohexylethoxy)-N-neopentylaniline